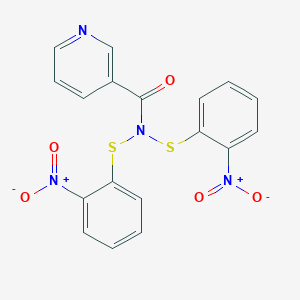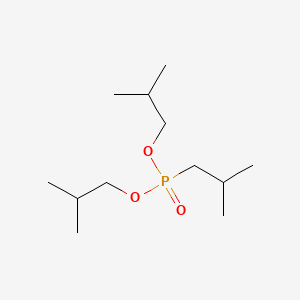
Bis(2-methylpropyl) (2-methylpropyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methylpropyl) (2-methylpropyl)phosphonate is a chemical compound with the molecular formula C12H27O3P and a molecular weight of 250.31 g/mol . . This compound is used in various chemical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylpropyl) (2-methylpropyl)phosphonate typically involves the esterification of phosphonic acid with 2-methylpropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using catalysts to accelerate the reaction and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-methylpropyl) (2-methylpropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired outcome, but they generally require controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Bis(2-methylpropyl) (2-methylpropyl)phosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of Bis(2-methylpropyl) (2-methylpropyl)phosphonate involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular components to exert its effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Bis(2-methylpropyl) (2-methylpropyl)phosphonate include:
- 2-Methylpropylphosphonic acid bis(2-methylpropyl) ester
- Phosphonic acid, (2-methylpropyl)-, bis(2-methylpropyl) ester (9CI)
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .
Propiedades
Número CAS |
52928-43-5 |
|---|---|
Fórmula molecular |
C12H27O3P |
Peso molecular |
250.31 g/mol |
Nombre IUPAC |
2-methyl-1-[2-methylpropoxy(2-methylpropyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C12H27O3P/c1-10(2)7-14-16(13,9-12(5)6)15-8-11(3)4/h10-12H,7-9H2,1-6H3 |
Clave InChI |
AIBYDPPBSBNXMK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COP(=O)(CC(C)C)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


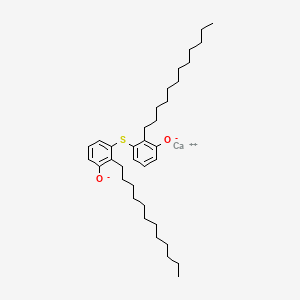

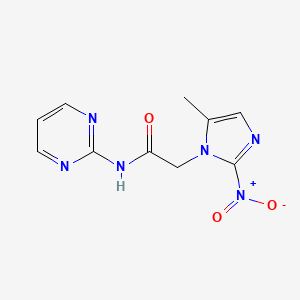

![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium](/img/structure/B13753322.png)
![Tris[(2-ethylhexanoyl)oxy]methylstannane](/img/structure/B13753328.png)
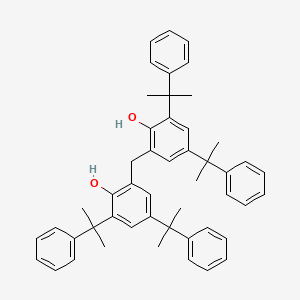
![[Dimethyl(2-phenylethyl)silyl]methyl acetate](/img/structure/B13753339.png)
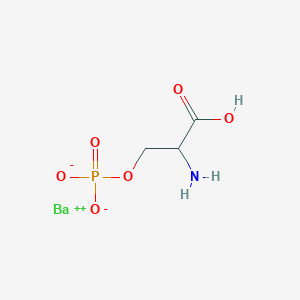
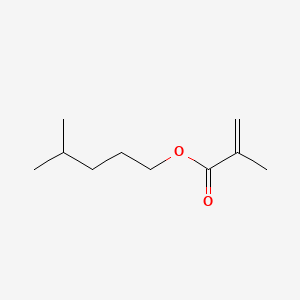

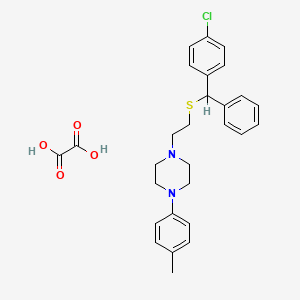
![Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester](/img/structure/B13753379.png)
